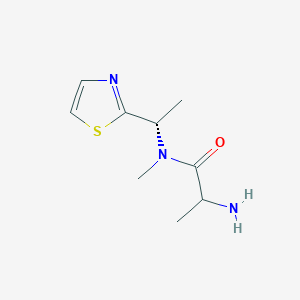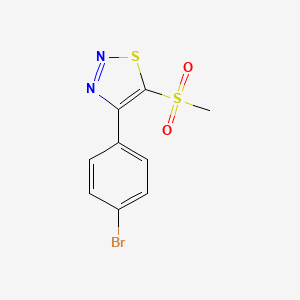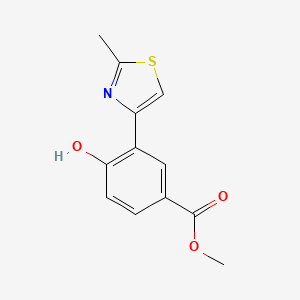
4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid: is an organic compound that features a benzoic acid moiety linked to a 1,3,5-triazinane ring with a thioxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazine compounds. One common method is the aminomethylation of thiourea with aqueous formaldehyde and amino acids, resulting in the formation of triazinan-1-yl-substituted acids . The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, forming a triazinane derivative.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Triazinane derivatives.
Substitution: Halogenated or nitro-substituted benzoic acids.
Aplicaciones Científicas De Investigación
Chemistry: 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid is used as a building block in the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .
Biology: The compound has been evaluated for its antimicrobial activity against various bacteria and fungi . It shows promise as a potential antimicrobial agent due to its ability to inhibit the growth of pathogens.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antimicrobial drugs .
Industry: In the materials science field, this compound is investigated for its potential use in the development of new materials with specific properties, such as corrosion inhibitors .
Mecanismo De Acción
The mechanism of action of 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the replication process, leading to the death of bacterial cells.
Comparación Con Compuestos Similares
Similar Compounds:
- 4-(4-Thioxo-1,3,5-triazinan-1-yl)-acetic acid
- 4-(4-Thioxo-1,3,5-triazinan-1-yl)-propanoic acid
- 4-(4-Thioxo-1,3,5-triazinan-1-yl)-butyric acid
Comparison: Its unique structure also allows for specific interactions with biological targets, making it a valuable compound for research in antimicrobial activity and materials science .
Propiedades
Fórmula molecular |
C10H11N3O2S |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
4-(4-sulfanylidene-1,3,5-triazinan-1-yl)benzoic acid |
InChI |
InChI=1S/C10H11N3O2S/c14-9(15)7-1-3-8(4-2-7)13-5-11-10(16)12-6-13/h1-4H,5-6H2,(H,14,15)(H2,11,12,16) |
Clave InChI |
NBUBFRZAEIMDDS-UHFFFAOYSA-N |
SMILES canónico |
C1NC(=S)NCN1C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796074.png)











![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)
